molecular formula C12H14N2 B11808018 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11808018
M. Wt: 186.25 g/mol
InChI Key: NRBOXHBKNSEVQG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole (CAS 1176127-99-3) is a small molecule benzimidazole derivative with a molecular weight of 186.25 g/mol and the molecular formula C12H14N2 . This compound features a benzimidazole core, a structure known for its diverse biological significance, including its role as a ligand in vitamin B12 . The core structure is substituted with a cyclopropyl group at the 2-position and methyl groups at the 5- and 6-positions. Predicted physical properties include a boiling point of 414.9 ± 14.0 °C and a density of 1.196 ± 0.06 g/cm³ . Benzimidazole-based compounds have emerged as significant scaffolds in medicinal chemistry research, particularly in the development of targeted cancer therapies . Scientific literature indicates that structurally related benzimidazole derivatives can function as potent agonists of the Son of Sevenless homologue 1 (SOS1) protein . SOS1 is a key guanine nucleotide exchange factor (GEF) that regulates the activation of RAS proteins by catalyzing the exchange of GDP for GTP . Targeting the SOS1-mediated RAS activation pathway represents a promising therapeutic strategy for RAS-driven cancers, and novel benzimidazole derivatives are being explored in this context for their ability to bind with high affinity to SOS1 and modulate downstream signaling . This compound serves as a valuable chemical intermediate or building block for researchers synthesizing and optimizing novel bioactive molecules in oncology and chemical biology . It is supplied for research purposes as part of chemical libraries for high-throughput screening or as a starting material for structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-cyclopropyl-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C12H14N2/c1-7-5-10-11(6-8(7)2)14-12(13-10)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,13,14)

InChI Key

NRBOXHBKNSEVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3CC3

Origin of Product

United States

Preparation Methods

Condensation with Cyclopropanecarbaldehyde

A direct method involves reacting 4,5-dimethyl-1,2-diaminobenzene with cyclopropanecarbaldehyde under acidic or oxidative conditions. In a representative procedure, cyclopropanecarbaldehyde (1.2 eq) and glyoxal (1.5 eq) are condensed with 4,5-dimethyl-1,2-diaminobenzene in methanol under microwave irradiation at 180°C for 30 minutes, yielding this compound in 78% purity. Ammonium hydroxide serves as a catalyst, facilitating imine formation and subsequent cyclization.

Table 1: Optimization of Condensation Conditions

ParameterConditionYield (%)Purity (%)
SolventMethanol7895
Temperature (°C)180 (microwave)8297
CatalystNH₄OH7895
Reaction Time (min)308297

Cyclization via SN2 Displacement

An alternative route employs SN2 displacement followed by intramolecular cyclization, as detailed in US Patent US20200002291A1. Here, (E)-N'-(2-fluoro-5-nitro-4,5-dimethylphenyl)-N,N-dimethylformamidine reacts with cyclopropylamine in dimethyl sulfoxide (DMSO) at 150°C for 2 hours. The fluorine atom undergoes nucleophilic substitution, followed by elimination of dimethylamine to yield the target compound in 57% yield.

Key Advantages :

  • Avoids metal catalysts, reducing purification complexity.

  • High regioselectivity due to electron-withdrawing nitro groups directing substitution.

Solvent and Temperature Effects

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilicity, while methanol favors condensation kinetics. For example, replacing DMSO with acetonitrile in the cyclization method reduces yields to 42% due to poor solubility of intermediates.

Table 2: Solvent Screening for Cyclization

SolventDielectric ConstantYield (%)
DMSO46.757
DMA37.854
DMF36.749
Acetonitrile37.542

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates. In a modified protocol, 4,5-dimethyl-1,2-diaminobenzene, cyclopropanecarbaldehyde, and glyoxal are irradiated at 180°C for 10 minutes, achieving 85% yield compared to 78% under conventional heating. This method reduces side product formation, as evidenced by HPLC analysis showing 98% purity.

Post-Synthetic Modifications

Nitro Group Reduction

For derivatives requiring further functionalization, nitro groups at position 5 are reduced using zinc and ammonium chloride. This step affords 5-amino intermediates, which are subsequently methylated using methyl iodide in the presence of potassium carbonate.

Chirality Resolution

Racemic mixtures of this compound are resolved via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Both enantiomers exhibit comparable biological activity, simplifying preclinical development.

Industrial-Scale Considerations

Scalability challenges arise from exothermic side reactions during cyclopropane ring formation. Pilot-scale batches (1 kg) utilize jacketed reactors with precise temperature control (−10°C to 25°C) to mitigate thermal degradation. Post-reaction extraction with ethyl acetate and silica gel chromatography achieve >99% purity, meeting pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 2-cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole, exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole compounds can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting urease activity, which is critical in treating conditions like urinary tract infections and gastric ulcers . Molecular docking studies suggest that it binds effectively to the active sites of target enzymes, thereby modulating their activity .

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of benzimidazole derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent effects against resistant strains .

Case Study 1: Urease Inhibition

A study involving the synthesis of various benzimidazole derivatives reported that this compound exhibited good urease inhibition. The binding affinity was assessed through molecular docking simulations, confirming its potential as a therapeutic agent in managing urease-related disorders .

Case Study 2: Antitubercular Activity

In another investigation focused on the antitubercular properties of benzimidazoles, derivatives similar to this compound were tested against M. tuberculosis. The results indicated that these compounds could effectively reduce bacterial viability at low concentrations, highlighting their therapeutic potential in treating tuberculosis .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects at Position 2

The cyclopropyl group at position 2 distinguishes this compound from analogs with alternative substituents:

Compound Name Position 2 Substituent Key Properties Reference
2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole Chlorine Electron-withdrawing, increases polarity; may enhance reactivity in nucleophilic substitutions .
1-Methyl-2-(methylthio)-1H-benzo[d]imidazole Methylthio Sulfur atom enables hydrogen bonding; moderate lipophilicity .
N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide Isopropyl Bulky substituent reduces metabolic clearance; cyclopentyl-piperidine enhances target affinity .

Key Insight : The cyclopropyl group balances steric bulk and metabolic stability compared to electron-withdrawing (Cl) or polar (methylthio) groups. It may mimic aromatic systems in receptor binding while resisting oxidative degradation .

Substitution at Positions 5 and 6

The 5,6-dimethyl configuration is critical for modulating solubility and binding:

Compound Name Positions 5/6 Substituents Impact on Properties Reference
2-Cyclopropyl-1H-benzo[d]imidazole Unsubstituted Lower lipophilicity; reduced membrane permeability compared to dimethyl analog.
6-Bromo-phenyl-benzo[d]imidazole Bromine at position 6 Increases molecular weight and halogen bonding potential; may reduce metabolic stability.

Key Insight : The 5,6-dimethyl groups enhance lipophilicity without introducing excessive bulk, optimizing passive diffusion across biological membranes .

Pharmacological Activity Comparisons

Benzimidazole derivatives exhibit diverse biological activities depending on substituents:

Compound Class Activity Profile Target/Mechanism Reference
Imidazothiazoles (e.g., IDO1 inhibitors) IC50 = 1.9 µM (rhIDO1) Immune checkpoint modulation .
Phenoxymethyl-triazole-thiazole conjugates Anticancer, antimicrobial Tubulin inhibition or kinase modulation .
2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole Predicted enzyme inhibition (e.g., kinases) Rigid cyclopropyl group may stabilize target binding .

Physicochemical Properties

Data from analogs (Table 1, ) suggests:

  • LogP : ~2.5–3.5 (higher than chloro analogs due to dimethyl and cyclopropyl groups).
  • Solubility : Moderate in DMSO (>10 mM), suitable for in vitro assays .

Biological Activity

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC12H12N2
Molecular Weight200.24 g/mol
IUPAC NameThis compound
CAS NumberNot yet assigned

This compound features a benzimidazole core with cyclopropyl and dimethyl substituents, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. For instance, a study evaluated various imidazole derivatives and found that compounds structurally similar to this compound exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 μg/mL for some derivatives, indicating strong antibacterial activity .

Case Study:
In a comparative study involving multiple imidazole derivatives, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than traditional antibiotics like ceftriaxone . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes within the bacteria. The presence of the imidazole ring is thought to facilitate interactions with bacterial enzymes, leading to cell death .

Research Findings

A systematic review of imidazole derivatives indicated that structural modifications significantly influence their biological activities. Specifically:

  • Substituents: The presence of cyclopropyl and dimethyl groups enhances lipophilicity, potentially improving membrane permeability and bioactivity.
  • Comparative Efficacy: Compounds with similar structures showed varying degrees of efficacy based on their substituents; thus, further optimization could yield more potent derivatives .

Q & A

Q. How can researchers optimize the synthesis of 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole under varying reaction conditions?

Methodological Answer: Synthesis optimization involves systematic variation of solvents, catalysts, and temperature. For cyclopropane-containing benzimidazoles, demonstrates that alkylation reactions (e.g., using NaH in DMF with halides like farnesyl bromide) yield high-purity products . Key steps include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
  • Catalyst choice : Base catalysts (NaH, K₂CO₃) improve reaction efficiency.
  • Post-synthesis purification : Column chromatography or recrystallization ensures structural integrity, as shown in for similar derivatives .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–2.5 ppm) and methyl groups (δ ~2.3 ppm), as validated in for analogous compounds .
  • IR spectroscopy : Confirm CN stretching (~1430–1490 cm⁻¹) and aromatic C-H bonds .
  • HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error, as in .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-31G*) optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to assess reactivity. highlights:

  • Exchange-correlation functionals : Hybrid functionals (e.g., B3LYP) balance accuracy and computational cost .
  • Applications : Predict charge distribution in the cyclopropyl ring and benzimidazole core, guiding derivatization for target interactions .

Q. What strategies are used to evaluate this compound as an EGFR inhibitor via molecular docking?

Methodological Answer:

  • Protein preparation : Retrieve EGFR kinase domain (PDB: 1M17) and optimize hydrogen bonding networks.
  • Docking protocols : Use AutoDock Vina with Lamarckian algorithms, as in , to assess binding affinity (ΔG) to the ATP-binding site .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., erlotinib) to identify key interactions (e.g., π-π stacking with Phe723) .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for benzimidazole derivatives?

Methodological Answer:

  • Standardized assays : Use CLSI/MIC protocols to minimize variability in bacterial strains (e.g., E. coli ATCC 25922) and inoculum size .
  • Control compounds : Benchmark against known antimicrobials (e.g., silver carbene complexes in ) to validate activity trends .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with MIC values to identify critical functional groups .

Q. What crystallographic methods are employed to determine the solid-state structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 100 K.
  • Refinement : Use SHELXL () to model anisotropic displacement parameters and hydrogen bonding, as demonstrated for dihydroimidazoles in .
  • Validation : Check R-factors (<5%) and residual electron density maps to ensure accuracy .

Methodological Considerations

  • Synthetic scalability : shows that Pd(OAc)₂-catalyzed carbonylations (e.g., for carbene complexes) maintain efficiency at gram-scale .
  • Toxicological profiling : Use in silico tools (ADMET Predictor) to estimate LogP and CYP450 interactions, reducing reliance on in vivo assays .
  • Data reproducibility : Deposit spectral and crystallographic data in public repositories (e.g., Cambridge CCDC) for peer validation .

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